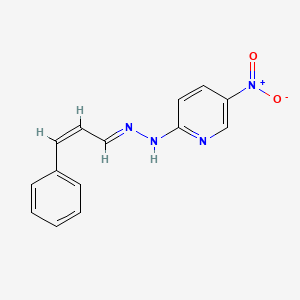
Cinnamaldehyde, (5-nitro-2-pyridyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of hydrazones, including Cinnamaldehyde, (5-nitro-2-pyridyl)hydrazone, typically involves the reaction of appropriate aldehydes or ketones with hydrazides . Common synthetic routes include:
Solution-based synthesis: This method involves dissolving the reactants in an organic solvent and allowing the reaction to proceed under controlled conditions.
Mechanosynthesis: This approach uses mechanical force to induce chemical reactions, often in the absence of solvents.
Solid-state melt reactions: This method involves heating the reactants to a molten state to facilitate the reaction.
Analyse Des Réactions Chimiques
Cinnamaldehyde, (5-nitro-2-pyridyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Applications De Recherche Scientifique
Cinnamaldehyde, (5-nitro-2-pyridyl)hydrazone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Cinnamaldehyde, (5-nitro-2-pyridyl)hydrazone involves its interaction with various molecular targets and pathways. For instance, it can inhibit the NF-κB pathway, modulate pro-inflammatory mediators, disrupt bacterial cells, and induce apoptosis in cancer cells . These actions contribute to its therapeutic effects in treating inflammatory conditions, bacterial infections, and cancer.
Comparaison Avec Des Composés Similaires
Cinnamaldehyde, (5-nitro-2-pyridyl)hydrazone can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
28058-23-3 |
|---|---|
Formule moléculaire |
C14H12N4O2 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
5-nitro-N-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]pyridin-2-amine |
InChI |
InChI=1S/C14H12N4O2/c19-18(20)13-8-9-14(15-11-13)17-16-10-4-7-12-5-2-1-3-6-12/h1-11H,(H,15,17)/b7-4-,16-10+ |
Clé InChI |
OVCXYRIKVQDISR-VKZSLHGGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\C=N\NC2=NC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NNC2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


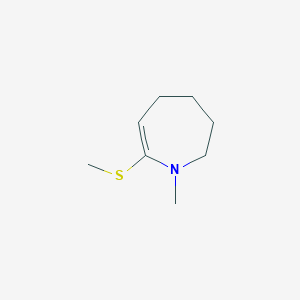
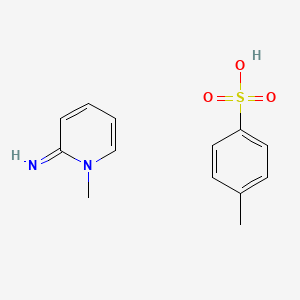

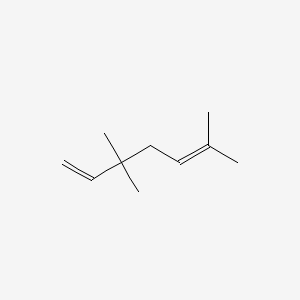
![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)

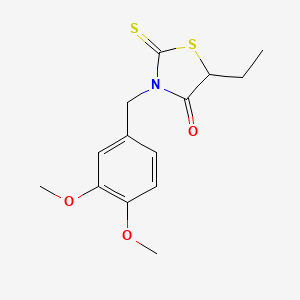
![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)
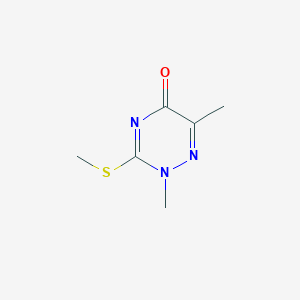
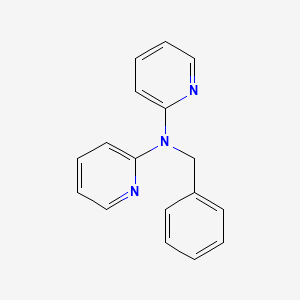


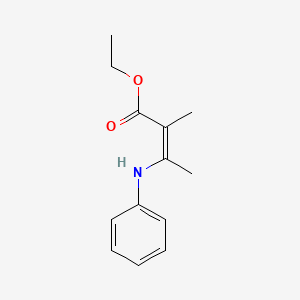
![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)
